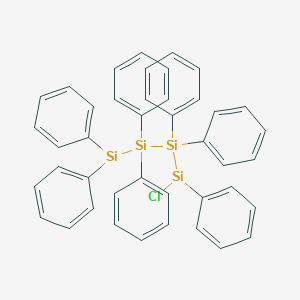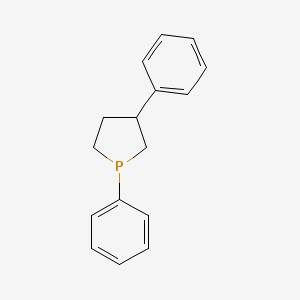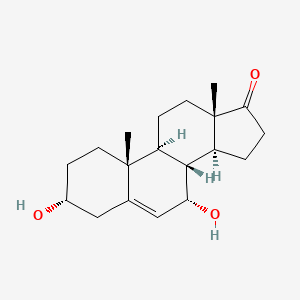![molecular formula C23H31BrSi B12574881 Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- CAS No. 223596-90-5](/img/structure/B12574881.png)
Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- is a specialized organosilicon compound. It is characterized by the presence of a brominated naphthalene moiety attached to a butynyl group, which is further connected to a silicon atom bonded to three isopropyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- typically involves the bromination of a naphthalene derivative followed by coupling with a butynylsilane precursor. One common method includes the use of N-bromosuccinimide (NBS) and silver nitrate in acetone to brominate the naphthalene derivative. The resulting brominated product is then coupled with a butynylsilane under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds.
Coupling Reactions: It can undergo coupling reactions with other organometallic reagents to form more complex structures
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Silver Nitrate: Acts as a catalyst in bromination.
Palladium Catalysts: Commonly used in coupling reactions.
Hydrosilanes: Employed in hydrosilylation reactions
Major Products
The major products formed from these reactions include substituted naphthalene derivatives, hydrosilylated products, and coupled organosilicon compounds .
Aplicaciones Científicas De Investigación
Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the butynyl group provide sites for nucleophilic substitution and addition reactions, respectively. The silicon atom, bonded to three isopropyl groups, enhances the compound’s stability and reactivity in hydrosilylation and coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromoethynyl)triisopropylsilane: Similar in structure but with different substituents on the naphthalene ring.
(2-Bromoethynyl)trimethylsilane: Contains trimethylsilyl groups instead of isopropyl groups.
(4-Bromo-1-butynyl)triisopropylsilane: Lacks the naphthalene moiety
Uniqueness
Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- is unique due to the combination of a brominated naphthalene ring and a butynylsilane moiety.
Propiedades
Número CAS |
223596-90-5 |
|---|---|
Fórmula molecular |
C23H31BrSi |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
4-(1-bromonaphthalen-2-yl)but-1-ynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H31BrSi/c1-17(2)25(18(3)4,19(5)6)16-10-9-12-21-15-14-20-11-7-8-13-22(20)23(21)24/h7-8,11,13-15,17-19H,9,12H2,1-6H3 |
Clave InChI |
FPDMVZBRHFRPPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CCCC1=C(C2=CC=CC=C2C=C1)Br)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12574803.png)
![Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate](/img/structure/B12574811.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12574828.png)
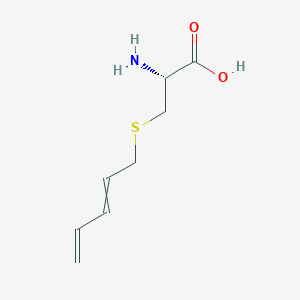
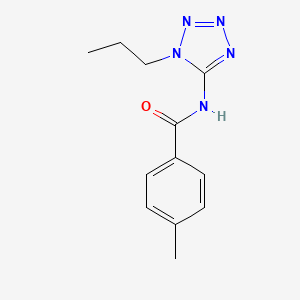
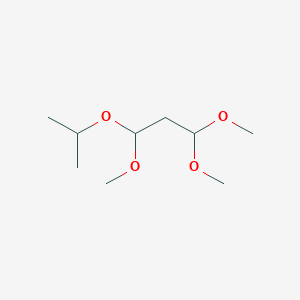
![(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B12574846.png)


![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12574851.png)
